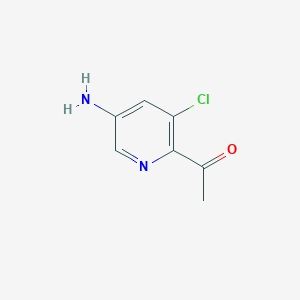
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of isothiazolones It is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to an isothiazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one typically involves the reaction of 4-(dimethylamino)benzoyl chloride with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted isothiazolones, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of biocides and preservatives for industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one involves the inhibition of key enzymes and proteins in microbial cells. The compound targets the thiol groups of enzymes, leading to the disruption of essential metabolic pathways. This results in the inhibition of cell growth and proliferation, making it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methyl-3(2H)-isothiazolone
- 2-Methyl-4-isothiazolin-3-one
- 1,2-Benzisothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-Chloro-2-(4-(dimethylamino)phenyl)isothiazol-3(2H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H11ClN2OS |
|---|---|
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
5-chloro-2-[4-(dimethylamino)phenyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H11ClN2OS/c1-13(2)8-3-5-9(6-4-8)14-11(15)7-10(12)16-14/h3-7H,1-2H3 |
InChI-Schlüssel |
KQWGNDZYELWRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)







